2-{[5-(4-Chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E,2E)-3-(2-nitrophenyl)-2-propenylidene]acetohydrazide
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Overview
Description
2-{[5-(4-Chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N’-[(E,2E)-3-(2-nitrophenyl)-2-propenylidene]acetohydrazide is a complex organic compound that features a triazole ring, a chlorophenyl group, and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(4-Chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N’-[(E,2E)-3-(2-nitrophenyl)-2-propenylidene]acetohydrazide typically involves multiple stepsThe final steps involve the addition of the sulfanyl group and the acetohydrazide moiety .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions .
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrophenyl group can be reduced to an amine.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-{[5-(4-Chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N’-[(E,2E)-3-(2-nitrophenyl)-2-propenylidene]acetohydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as an antimicrobial or anticancer agent.
Industry: Could be used in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For example, the triazole ring can interact with enzymes, potentially inhibiting their activity. The nitrophenyl group may participate in electron transfer reactions, affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 2-{[1-(2-Chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N’-[(E)-(2-hydroxyphenyl)methylidene]acetohydrazide
- 2-{[1-(4-Chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N’-[(E)-2-thienylmethylidene]acetohydrazide .
Properties
Molecular Formula |
C25H19ClN6O3S |
---|---|
Molecular Weight |
519.0 g/mol |
IUPAC Name |
2-[[5-(4-chlorophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-[(E)-3-(2-nitrophenyl)prop-2-enylidene]amino]acetamide |
InChI |
InChI=1S/C25H19ClN6O3S/c26-20-14-12-19(13-15-20)24-29-30-25(31(24)21-9-2-1-3-10-21)36-17-23(33)28-27-16-6-8-18-7-4-5-11-22(18)32(34)35/h1-16H,17H2,(H,28,33)/b8-6+,27-16+ |
InChI Key |
RXRCDSISIPEEDJ-AEQNYHIXSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N/N=C/C=C/C3=CC=CC=C3[N+](=O)[O-])C4=CC=C(C=C4)Cl |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NN=CC=CC3=CC=CC=C3[N+](=O)[O-])C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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